6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine
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Overview
Description
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine is an organic compound with the chemical formula C11H8ClF3N4. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine typically involves the reaction of 4,6-dichloropyrimidine with 4-trifluoromethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Scientific Research Applications
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine
- 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine
- 6-chloro-N4-(pyridin-4-ylmethyl)pyrimidine-4,5-diamine
Uniqueness
6-chloro-N(4)-(4-trifluoromethylphenyl)pyrimidine-4,5-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Properties
Molecular Formula |
C11H8ClF3N4 |
---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
6-chloro-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H8ClF3N4/c12-9-8(16)10(18-5-17-9)19-7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2,(H,17,18,19) |
InChI Key |
LMGSXWSWWVNPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
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